molecular formula C17H13N3S B11144964 2-(4-Methylphenyl)-6-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole

2-(4-Methylphenyl)-6-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole

Cat. No.: B11144964
M. Wt: 291.4 g/mol
InChI Key: JDRRESLPGDUKFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylphenyl)-6-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole is a heterocyclic compound that belongs to the class of triazolothiazoles. . The structure of this compound includes a triazole ring fused with a thiazole ring, along with phenyl and methylphenyl substituents, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-(4-Methylphenyl)-6-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole can be achieved through various synthetic routes. One common method involves the reaction of 4-methylphenylhydrazine with phenyl isothiocyanate to form the corresponding hydrazinecarbothioamide. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired triazolothiazole compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity .

Chemical Reactions Analysis

2-(4-Methylphenyl)-6-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the triazolothiazole core .

Properties

Molecular Formula

C17H13N3S

Molecular Weight

291.4 g/mol

IUPAC Name

2-(4-methylphenyl)-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazole

InChI

InChI=1S/C17H13N3S/c1-12-7-9-14(10-8-12)16-18-17-20(19-16)15(11-21-17)13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

JDRRESLPGDUKFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.